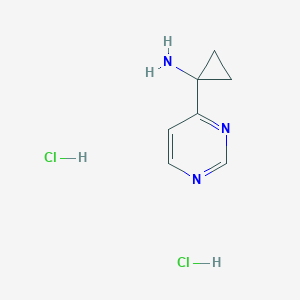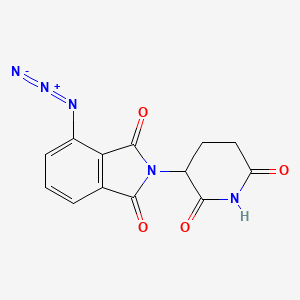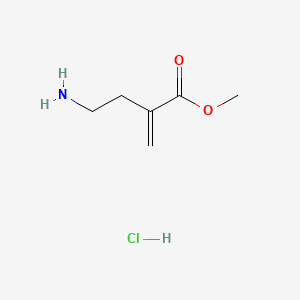
1-(Pyrimidin-4-yl)cyclopropan-1-amine dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Pyrimidin-4-yl)cyclopropan-1-amine dihydrochloride is a chemical compound that has garnered significant interest in scientific research due to its potential therapeutic and industrial applications. This compound is characterized by a cyclopropane ring attached to a pyrimidine moiety, making it a unique structure with diverse reactivity and applications.
准备方法
The synthesis of 1-(Pyrimidin-4-yl)cyclopropan-1-amine dihydrochloride typically involves the following steps:
Cyclopropanation: The initial step involves the formation of the cyclopropane ring. This can be achieved through various methods, such as the Simmons-Smith reaction, which uses diiodomethane and a zinc-copper couple.
Pyrimidine Attachment: The cyclopropane ring is then functionalized with a pyrimidine group. This step often involves nucleophilic substitution reactions where a suitable pyrimidine derivative reacts with the cyclopropane intermediate.
Formation of Dihydrochloride Salt: The final step involves the conversion of the amine to its dihydrochloride salt form, typically achieved by treating the amine with hydrochloric acid.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale-up and cost-efficiency.
化学反应分析
1-(Pyrimidin-4-yl)cyclopropan-1-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound to its reduced form.
Substitution: Nucleophilic substitution reactions are common, where the amine group can be replaced by other nucleophiles under suitable conditions.
Common reagents and conditions for these reactions include:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides in the presence of a base.
Major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
1-(Pyrimidin-4-yl)cyclopropan-1-amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in organic synthesis.
作用机制
The mechanism of action of 1-(Pyrimidin-4-yl)cyclopropan-1-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
相似化合物的比较
1-(Pyrimidin-4-yl)cyclopropan-1-amine dihydrochloride can be compared with other similar compounds, such as:
1-(Pyridin-4-yl)cyclopropan-1-amine dihydrochloride: This compound has a pyridine ring instead of a pyrimidine ring, leading to differences in reactivity and biological activity.
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds have a more complex structure and are potent inhibitors of protein kinase B (PKB), highlighting their potential in cancer therapy.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.
属性
分子式 |
C7H11Cl2N3 |
|---|---|
分子量 |
208.09 g/mol |
IUPAC 名称 |
1-pyrimidin-4-ylcyclopropan-1-amine;dihydrochloride |
InChI |
InChI=1S/C7H9N3.2ClH/c8-7(2-3-7)6-1-4-9-5-10-6;;/h1,4-5H,2-3,8H2;2*1H |
InChI 键 |
ZMXQMZKVBFKNPD-UHFFFAOYSA-N |
规范 SMILES |
C1CC1(C2=NC=NC=C2)N.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![methyl 4-[(1R)-2,2-difluoro-1-hydroxyethyl]benzoate](/img/structure/B13470258.png)

![rac-(1R,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexan-2-one](/img/structure/B13470281.png)

![7-Methanesulfonyl-2,7-diazaspiro[3.5]nonane hydrochloride](/img/structure/B13470283.png)

![1-methyl-5-[(2R)-pyrrolidin-2-yl]-1H-imidazole dihydrochloride](/img/structure/B13470299.png)
![1-(3,4-Dichlorophenyl)bicyclo[2.1.1]hexan-2-amine hydrochloride](/img/structure/B13470302.png)


![(2S)-3-[3-(chlorosulfonyl)-4-methoxyphenyl]-2-acetamidopropanoic acid](/img/structure/B13470321.png)

